molecular formula C11H10N2O2 B1643110 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-66-4

3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1643110
CAS RN: 879996-66-4
M. Wt: 202.21 g/mol
InChI Key: PKGDMHCUUNZVGS-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, also known as 4-methyl-3-phenylpyrazole-4-carboxylic acid, is an important organic compound with a variety of applications in scientific research. It is a white, crystalline solid with a molecular weight of 199.21 g/mol and a melting point of 83-85°C. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Structural and Spectral Studies

Research has focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved experimental and theoretical investigations to characterize its chemical and physical properties. These studies provide insights into the molecular structure and electronic properties of such compounds, which are crucial for their potential applications in various fields (Viveka et al., 2016).

Synthesis and Chemical Reactions

The synthesis and reaction mechanisms of pyrazole-4-carboxylic acid derivatives have been a significant focus of research. For instance, studies have demonstrated various functionalization reactions of these compounds, leading to the formation of new chemical structures with potential practical applications. Such research contributes to understanding the chemical reactivity and potential uses of these compounds in synthetic chemistry (Yıldırım & Kandemirli, 2005).

Crystallographic Analysis

Crystallographic studies have been conducted to understand the molecular and crystal structures of pyrazole-4-carboxylic acid derivatives. These studies reveal how these compounds form complex hydrogen-bonded structures, which is vital for understanding their potential applications in material science and molecular engineering (Asma et al., 2018).

Nonlinear Optical Properties

Research has also been conducted on the nonlinear optical properties of pyrazole-4-carboxylic acid derivatives. This area explores how these compounds interact with light, which is crucial for their potential applications in photonics and optoelectronics. The study of such properties can lead to the development of new materials for optical devices (Chandrakantha et al., 2013).

Coordination Chemistry

The coordination chemistry of pyrazole-4-carboxylic acid derivatives has been explored, particularly their ability to form complexes with various metals. These studies are crucial for the development of new materials with potential applications in catalysis, molecular recognition, and the design of functional materials (Cheng et al., 2017).

properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGDMHCUUNZVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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